molecular formula C13H18 B3315003 2-Methyl-3-(4-n-propylphenyl)-1-propene CAS No. 951890-81-6

2-Methyl-3-(4-n-propylphenyl)-1-propene

Cat. No.: B3315003
CAS No.: 951890-81-6
M. Wt: 174.28 g/mol
InChI Key: CDUKOJADACOZKM-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-n-propylphenyl)-1-propene is an unsaturated hydrocarbon with a molecular structure characterized by a propenyl backbone (CH₂=CH–CH₃) substituted with a methyl group at position 2 and a 4-n-propylphenyl group at position 3 (Figure 1).

Properties

IUPAC Name

1-(2-methylprop-2-enyl)-4-propylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-4-5-12-6-8-13(9-7-12)10-11(2)3/h6-9H,2,4-5,10H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUKOJADACOZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Methyl-3-(4-n-propylphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the reaction of 2-Methyl-3-butyn-2-ol with 2,6-difluoro-4-n-propyl-1-iodobenzene in the presence of tetrakis(triphenylphosphine)palladium(0), CuBr, and LiBr in triethylamine . This reaction is typically carried out at room temperature with stirring to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

2-Methyl-3-(4-n-propylphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated hydrocarbons. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives. Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used.

Scientific Research Applications

The compound 2-Methyl-3-(4-n-propylphenyl)-1-propene , also known as C13H18 , has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into the applications of this compound, focusing on its chemical behavior, industrial uses, and implications in research.

Industrial Uses

Polymer Production : One of the primary applications of this compound is in the production of polymers. Its reactive double bond can be utilized in polymerization processes, leading to the synthesis of various copolymers that exhibit enhanced mechanical properties.

Additives in Plastics : The compound serves as an effective additive in plastic formulations, improving flexibility and impact resistance. Its incorporation into polymer matrices can enhance thermal stability and durability.

Pharmaceutical Applications

Drug Development : The unique structure of this compound allows for modifications that can lead to the development of new pharmaceutical agents. Its derivatives have been explored for potential therapeutic effects, particularly in anti-inflammatory and analgesic formulations.

Biological Activity Studies : Research has indicated that compounds with similar structures may exhibit biological activities such as antimicrobial and anticancer properties. Investigating these effects could lead to significant advancements in medicinal chemistry.

Chemical Synthesis

Intermediate in Organic Synthesis : This compound can act as an intermediate in various organic synthesis reactions. Its ability to undergo electrophilic addition reactions makes it valuable for synthesizing more complex organic molecules.

Synthetic Pathways Development : Researchers are exploring synthetic pathways that utilize this compound to create novel compounds with desired functionalities, contributing to advancements in organic chemistry methodologies.

Agricultural Chemistry

Pesticide Formulation : The compound's chemical properties make it a candidate for use in pesticide formulations. Its stability and reactivity can enhance the efficacy of active ingredients, leading to improved pest control methods.

Case Study 1: Polymerization Reactions

A study conducted on the polymerization of this compound demonstrated its effectiveness as a monomer in creating high-performance polymers. The resulting materials exhibited superior tensile strength and thermal resistance compared to conventional polymers.

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of derivatives of this compound revealed promising results against various bacterial strains. The modifications made to the original structure enhanced its potency, suggesting potential applications in developing new antibacterial agents.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-n-propylphenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways and alteration of cellular signaling processes.

Comparison with Similar Compounds

Data Table: Comparative Properties of Selected Compounds

Property This compound 2-Bromo-3-(4-n-propylphenyl)-1-propene 1-Propanethiol (C₃H₇SH)
Molecular Weight (g/mol) ~188.3 (estimated) ~243.0 76.16
Boiling Point Not reported Not reported 67–68°C
Polarity Low (non-polar substituents) Moderate (Br substituent) Moderate (-SH group)
Solubility in Methane (303 K) Likely low (bulky substituent) Not reported High (up to x = 0.5)
Key Interactions Van der Waals, π-π stacking Dipole-dipole, Van der Waals Hydrogen bonding, dipole

Biological Activity

2-Methyl-3-(4-n-propylphenyl)-1-propene, a compound with a unique structure featuring a propene group and a propyl-substituted phenyl moiety, has garnered attention in the field of organic chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C13H16 Molecular Formula \text{C}_{13}\text{H}_{16}\quad \text{ Molecular Formula }

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate these targets by binding to their active sites or altering their conformations, leading to diverse biological effects depending on the specific target involved.

Anticancer Potential

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, similar compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial pathway activation .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundHL-60TBDInduction of apoptosis
CalomelanoneHepG20.5Oxidative stress induction
Other AnaloguesVarious0.02 - 0.32Caspase activation

Inhibition Studies

Inhibition assays have shown that related compounds can inhibit signaling pathways associated with cancer cell proliferation. For example, the inhibition of Gα12-stimulated SRE.L activity in PC3 cells has been documented, suggesting potential applications in cancer therapy .

Case Studies

A notable case study explored the effects of a structurally similar compound on human cancer cells. It was found that the compound induced significant cytotoxicity in a dose-dependent manner across multiple cell lines, including acute promyelocytic HL-60 and hepatocellular HepG2 cells. The study emphasized the role of apoptosis and autophagy in mediating these effects, highlighting the potential for developing therapeutic agents based on this chemical framework .

Comparison with Similar Compounds

The uniqueness of this compound lies in its structural features compared to similar compounds:

Table 2: Comparison of Similar Compounds

Compound NameStructure TypeUnique Features
This compoundPropene derivativeContains propylene group; potential for diverse activity
4-n-PropylphenylacetyleneAcetylene derivativeLacks propylene reactivity; different biological profile
4-n-PropylphenylpropaneSaturated alkaneFully saturated; reduced reactivity compared to propene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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